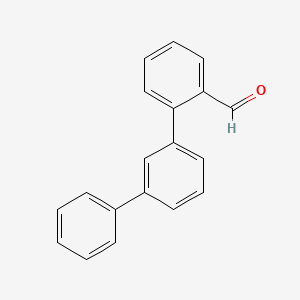

2-(3-Phenylphenyl)benzaldehyde

説明

2-(3-Phenylphenyl)benzaldehyde is a benzaldehyde derivative featuring a biphenyl substituent at the ortho position of the aldehyde group. This compound’s structure combines aromatic rigidity with the reactive aldehyde moiety, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

特性

分子式 |

C19H14O |

|---|---|

分子量 |

258.3 g/mol |

IUPAC名 |

2-(3-phenylphenyl)benzaldehyde |

InChI |

InChI=1S/C19H14O/c20-14-18-9-4-5-12-19(18)17-11-6-10-16(13-17)15-7-2-1-3-8-15/h1-14H |

InChIキー |

CRWXROLBMOKXCM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine using a mutant form of 4-hydroxymandelate synthase .

Industrial Production Methods

Industrial production of benzaldehyde and its derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst . This method is favored due to its efficiency and scalability.

化学反応の分析

Types of Reactions

2-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid.

Reduction: It can be reduced to benzyl alcohol using catalysts such as platinum or nickel.

Substitution: It can form Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, sodium bisulfite, and Grignard compounds . The conditions for these reactions vary, but they often require specific catalysts and controlled environments to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include benzoic acid, benzyl alcohol, Schiff bases, oximes, hydrazones, and acetals .

科学的研究の応用

2-(3-Phenylphenyl)benzaldehyde has several scientific research applications:

作用機序

The mechanism of action of 2-(3-Phenylphenyl)benzaldehyde involves its ability to bind chemically to cellular macromolecules, particularly free amino groups . This binding can lead to various biochemical effects, including the inhibition of specific enzymes and the modulation of cellular pathways. The compound’s reactivity with different functional groups makes it a versatile tool in chemical biology and medicinal chemistry .

類似化合物との比較

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural features and electronic properties of 2-(3-Phenylphenyl)benzaldehyde and related compounds:

*Note: Direct data for 2-(3-Phenylphenyl)benzaldehyde is absent in the provided evidence; inferences are based on structural analogs.

Key Observations:

- Electronic Tuning : Unlike electron-rich derivatives (e.g., benzyloxy or methyl-substituted benzaldehydes), the biphenyl group may enhance π-conjugation, stabilizing intermediates in condensation reactions .

Condensation Reactions

Benzaldehydes are widely used in Claisen-Schmidt condensations (e.g., synthesis of chalcones or azomethines). For example:

- 2-(Diphenylphosphino)benzaldehyde undergoes Claisen-Schmidt condensation with acetyl ferrocene to form hybrid ligands, highlighting the aldehyde’s role in forming conjugated systems .

- 5-chloro-2-(N-tosylamino)benzaldehyde forms stable azomethines with halogenated anilines, critical for luminescent zinc complexes .

Inference for 2-(3-Phenylphenyl)benzaldehyde : The biphenyl group may improve thermal stability in such reactions but could reduce solubility in polar solvents, necessitating optimized conditions (e.g., DMF or THF) .

Coordination Chemistry

Benzaldehydes with donor groups (e.g., phosphine, pyridine) form chelating ligands for transition metals:

- 2-(Diphenylthiophosphino)benzaldehyde acts as a precursor for sulfur-containing ligands, enabling catalysis in transition metal complexes .

- trans-4[-(2-(pyridin-2-yl)vinyl)]benzaldehyde forms coordination polymers with metal ions, leveraging both aldehyde and pyridine moieties .

Inference for 2-(3-Phenylphenyl)benzaldehyde: The biphenyl group could enhance π-stacking in metal-organic frameworks (MOFs), though its lack of direct donor atoms may limit coordination versatility compared to pyridine- or phosphine-containing analogs .

Material Science

- Cardanol-based benzaldehydes (e.g., 4-[2-(3-(pentadeca-8-enyl)phenoxy)-ethoxy]-benzaldehyde) are used in TiO₂ composites for photocatalytic degradation, where long alkyl chains improve material integration .

- 2-(3,5-Dimethylphenoxy)benzaldehyde is commercially significant in specialty chemicals, with market trends favoring halogen-free derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。